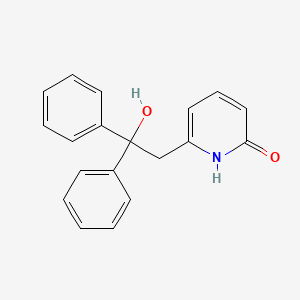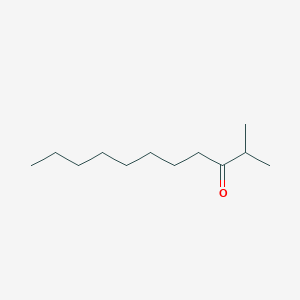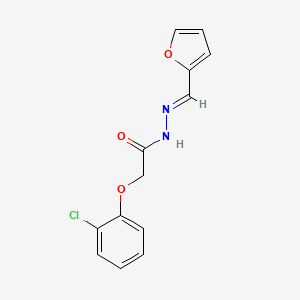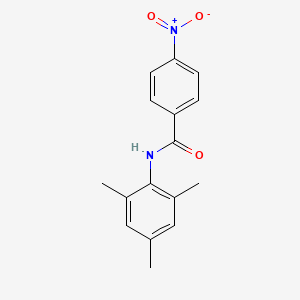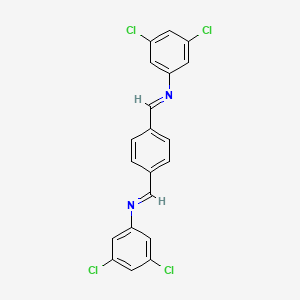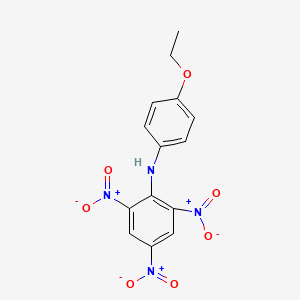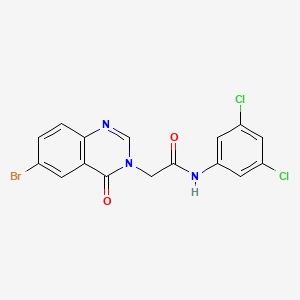
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Acetamide Formation: The acetamide moiety can be introduced by reacting the brominated quinazolinone with 3,5-dichloroaniline in the presence of acetic anhydride or other suitable reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide moiety.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinones.
Substitution: The bromo and dichloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions may replace the bromo or dichloro groups with other substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the bromo and dichloro substituents.
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
The presence of the bromo and dichloro groups in 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,5-dichlorophenyl)acetamide may confer unique chemical and biological properties, such as increased reactivity or enhanced biological activity compared to similar compounds.
Properties
CAS No. |
853318-77-1 |
|---|---|
Molecular Formula |
C16H10BrCl2N3O2 |
Molecular Weight |
427.1 g/mol |
IUPAC Name |
2-(6-bromo-4-oxoquinazolin-3-yl)-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H10BrCl2N3O2/c17-9-1-2-14-13(3-9)16(24)22(8-20-14)7-15(23)21-12-5-10(18)4-11(19)6-12/h1-6,8H,7H2,(H,21,23) |
InChI Key |
JNJPIMJOLAZZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C=N2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



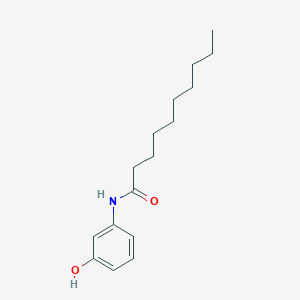

![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)


